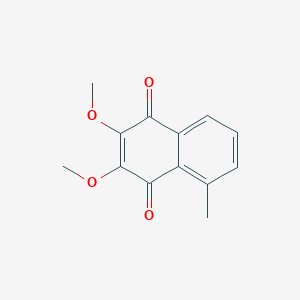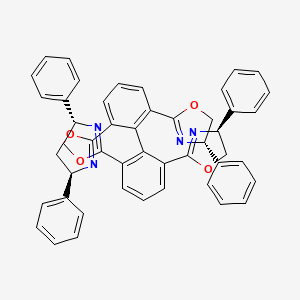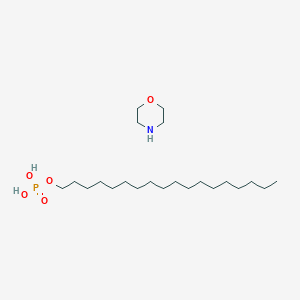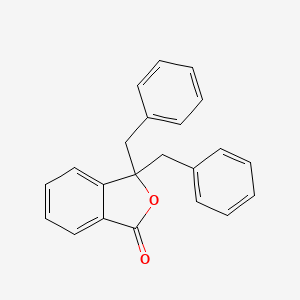
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide is a compound characterized by the presence of diazene oxide functional groups attached to phenyl rings with carboxylic acid substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide typically involves the reaction of 3,5-dicarboxybenzene diazonium salts with suitable oxidizing agents. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include sodium nitrite and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazene oxide groups to amines or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of (Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Similar in structure but with different substituents on the phenyl rings.
Azoxybenzenes: A class of compounds with similar diazene oxide functional groups but varying substituents.
Uniqueness
(Z)-1,2-Bis(3,5-dicarboxyphenyl)diazene oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H10N2O9 |
|---|---|
Molekulargewicht |
374.26 g/mol |
IUPAC-Name |
(3,5-dicarboxyphenyl)-(3,5-dicarboxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C16H10N2O9/c19-13(20)7-1-8(14(21)22)4-11(3-7)17-18(27)12-5-9(15(23)24)2-10(6-12)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI-Schlüssel |
DIYNLQMYZOPFGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)N=[N+](C2=CC(=CC(=C2)C(=O)O)C(=O)O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)
![N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14079635.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)


![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)


![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)


![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)
